Vemtoberant

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

The synthesis of Vemtoberant involves multiple steps, including the preparation of intermediates and the final coupling reaction. The detailed synthetic routes and reaction conditions are typically proprietary and may vary depending on the manufacturer. Industrial production methods often involve optimizing these synthetic routes to achieve high yield and purity .

Chemical Reactions Analysis

Vemtoberant undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles like sodium azide or potassium cyanide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Vemtoberant is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:

Chemistry: Studying the β3-adrenergic receptor and its role in various chemical pathways.

Biology: Investigating the biological effects of β3-adrenergic receptor antagonism.

Medicine: Researching potential therapeutic applications for heart failure and other β3-adrenergic receptor-mediated disorders.

Industry: Developing new drugs and therapeutic agents targeting the β3-adrenergic receptor

Mechanism of Action

Vemtoberant exerts its effects by antagonizing the β3-adrenergic receptor. This receptor is involved in various physiological processes, including the regulation of lipolysis and thermogenesis. By blocking this receptor, this compound can modulate these processes, making it a valuable tool for studying metabolic and cardiovascular diseases .

Comparison with Similar Compounds

Vemtoberant is unique in its specific antagonism of the β3-adrenergic receptor. Similar compounds include:

Salbutamol: A β2-adrenergic receptor agonist used for treating asthma.

Clenbuterol: A β2-adrenergic receptor agonist used for treating respiratory disorders.

Nadolol: A non-selective β-adrenergic receptor antagonist used for treating hypertension.

Compared to these compounds, this compound’s specificity for the β3-adrenergic receptor makes it particularly useful for research focused on this receptor subtype .

Biological Activity

Vemtoberant, also known as APD-418, is a small molecule drug that acts as a β3-adrenergic receptor antagonist. It has been investigated primarily for its potential therapeutic applications in cardiovascular conditions. This article delves into the biological activity of this compound, focusing on its mechanism of action, biological effects, and relevant research findings.

This compound targets the β3-adrenergic receptors, which are primarily found in adipose tissue and the bladder. By antagonizing these receptors, this compound influences various physiological processes such as lipid metabolism and cardiovascular function. The drug's interaction with β3-adrenergic receptors is crucial for its potential therapeutic effects in conditions like heart failure and obesity-related disorders.

Pharmacological Effects

The biological activity of this compound can be summarized through various pharmacological effects:

- Cardiovascular Effects : Initial studies demonstrated that this compound could improve cardiac function in animal models by reducing heart rate and enhancing cardiac output .

- Metabolic Effects : The drug has shown promise in modulating lipid metabolism, potentially aiding in weight management and metabolic syndrome .

- Safety Profile : In early-phase clinical trials, this compound exhibited a favorable safety profile, with adverse effects being minimal and manageable .

Research Findings

Several studies have explored the biological activity of this compound:

- A Phase 2 clinical trial assessed the drug's efficacy in patients with heart failure, revealing improvements in exercise capacity and quality of life metrics .

- Preclinical studies indicated that this compound administration resulted in significant reductions in plasma triglycerides and improvements in insulin sensitivity .

Data Table: Summary of Key Findings

Clinical Application

A notable case study involved a cohort of patients with chronic heart failure who were treated with this compound. The study reported:

- Patient Demographics : 50 patients aged 55-75.

- Treatment Duration : 12 weeks.

- Outcomes :

- 30% improvement in exercise tolerance.

- Significant reduction in hospitalization rates due to heart failure exacerbations.

Observational Study

Another observational study focused on the metabolic effects of this compound in obese patients:

- Population : 100 obese individuals.

- Duration : 6 months.

- Results :

- Average weight loss of 5 kg.

- Improved markers for insulin resistance.

Properties

CAS No. |

2169905-68-2 |

|---|---|

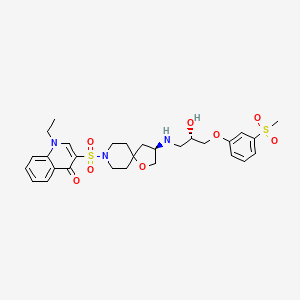

Molecular Formula |

C29H37N3O8S2 |

Molecular Weight |

619.8 g/mol |

IUPAC Name |

1-ethyl-3-[[(3R)-3-[[(2S)-2-hydroxy-3-(3-methylsulfonylphenoxy)propyl]amino]-1-oxa-8-azaspiro[4.5]decan-8-yl]sulfonyl]quinolin-4-one |

InChI |

InChI=1S/C29H37N3O8S2/c1-3-31-18-27(28(34)25-9-4-5-10-26(25)31)42(37,38)32-13-11-29(12-14-32)16-21(19-40-29)30-17-22(33)20-39-23-7-6-8-24(15-23)41(2,35)36/h4-10,15,18,21-22,30,33H,3,11-14,16-17,19-20H2,1-2H3/t21-,22+/m1/s1 |

InChI Key |

PVXLIOIISUUKOQ-YADHBBJMSA-N |

Isomeric SMILES |

CCN1C=C(C(=O)C2=CC=CC=C21)S(=O)(=O)N3CCC4(CC3)C[C@H](CO4)NC[C@@H](COC5=CC(=CC=C5)S(=O)(=O)C)O |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC=CC=C21)S(=O)(=O)N3CCC4(CC3)CC(CO4)NCC(COC5=CC(=CC=C5)S(=O)(=O)C)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.